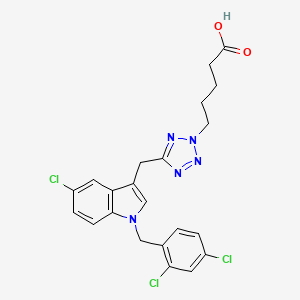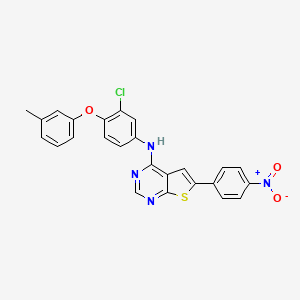
H-DL-Pyr-Thr-xiHyp-Gly-Cys(1)-Cys(2)-Trp-His-Pro-Ala-Cys(1)-Gly-Lys-Asn-Arg-Cys(2)-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “H-DL-Pyr-Thr-xiHyp-Gly-Cys(1)-Cys(2)-Trp-His-Pro-Ala-Cys(1)-Gly-Lys-Asn-Arg-Cys(2)-NH2” is a synthetic peptide composed of various amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This particular peptide may have unique properties due to its specific sequence and structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “H-DL-Pyr-Thr-xiHyp-Gly-Cys(1)-Cys(2)-Trp-His-Pro-Ala-Cys(1)-Gly-Lys-Asn-Arg-Cys(2)-NH2” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage: Releasing the peptide from the resin and removing side-chain protecting groups using a cleavage cocktail, often containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). Automation and optimization of reaction conditions are crucial for efficient and high-yield production.
Analyse Chemischer Reaktionen
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Breaking disulfide bonds to yield free thiol groups.
Substitution: Modifying side chains of amino acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Specific reagents depending on the desired modification, such as acylation or alkylation agents.
Major Products Formed
Oxidation: Disulfide-bonded peptides.
Reduction: Peptides with free thiol groups.
Substitution: Modified peptides with altered side chains.
Wissenschaftliche Forschungsanwendungen
Peptides like “H-DL-Pyr-Thr-xiHyp-Gly-Cys(1)-Cys(2)-Trp-His-Pro-Ala-Cys(1)-Gly-Lys-Asn-Arg-Cys(2)-NH2” have diverse applications in scientific research:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating peptide interactions with proteins and cell membranes.
Medicine: Developing peptide-based drugs for various diseases.
Industry: Creating peptide-based materials and sensors.
Wirkmechanismus
The mechanism of action of peptides depends on their sequence and structure. They may interact with specific molecular targets, such as receptors or enzymes, to exert their effects. The pathways involved can include signal transduction, enzyme inhibition, or modulation of protein-protein interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-DL-Pyr-Thr-xiHyp-Gly-Cys(1)-Cys(2)-Trp-His-Pro-Ala-Cys(1)-Gly-Lys-Asn-Arg-Cys(2)-NH2: A synthetic peptide with a unique sequence.
Other Peptides: Similar peptides with variations in amino acid sequences.
Uniqueness
The uniqueness of “this compound” lies in its specific sequence, which may confer unique biological activities and properties compared to other peptides.
Eigenschaften
Molekularformel |
C71H103N25O20S4 |
|---|---|
Molekulargewicht |
1755.0 g/mol |
IUPAC-Name |
(1R,6R,9S,12S,15S,21R,24S,27S,33S,36S,41R)-15-(4-aminobutyl)-12-(2-amino-2-oxoethyl)-9-(3-carbamimidamidopropyl)-41-[[2-[[(2S)-4-hydroxy-1-[(2S,3R)-3-hydroxy-2-[(5-oxopyrrolidine-2-carbonyl)amino]butanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-33-(1H-imidazol-4-ylmethyl)-36-(1H-indol-3-ylmethyl)-24-methyl-8,11,14,17,20,23,26,32,35,38,40-undecaoxo-3,4,43,44-tetrathia-7,10,13,16,19,22,25,31,34,37,39-undecazatricyclo[19.17.7.027,31]pentatetracontane-6-carboxamide |
InChI |
InChI=1S/C71H103N25O20S4/c1-33-58(104)92-47-29-118-119-30-48(86-55(102)26-81-67(113)51-21-37(98)27-96(51)70(116)56(34(2)97)94-62(108)42-14-15-53(100)84-42)65(111)93-49(66(112)88-43(19-35-23-79-39-10-4-3-9-38(35)39)63(109)90-45(20-36-24-77-32-82-36)69(115)95-18-8-13-50(95)68(114)83-33)31-120-117-28-46(57(74)103)91-61(107)41(12-7-17-78-71(75)76)87-64(110)44(22-52(73)99)89-60(106)40(11-5-6-16-72)85-54(101)25-80-59(47)105/h3-4,9-10,23-24,32-34,37,40-51,56,79,97-98H,5-8,11-22,25-31,72H2,1-2H3,(H2,73,99)(H2,74,103)(H,77,82)(H,80,105)(H,81,113)(H,83,114)(H,84,100)(H,85,101)(H,86,102)(H,87,110)(H,88,112)(H,89,106)(H,90,109)(H,91,107)(H,92,104)(H,93,111)(H,94,108)(H4,75,76,78)/t33-,34+,37?,40-,41-,42?,43-,44-,45-,46-,47-,48-,49-,50-,51-,56-/m0/s1 |
InChI-Schlüssel |
OVGWJAPVCSMQOB-UKQKOMOBSA-N |
Isomerische SMILES |
C[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC2=O)CCCCN)CC(=O)N)CCCNC(=N)N)C(=O)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N1)CC4=CNC=N4)CC5=CNC6=CC=CC=C65)NC(=O)CNC(=O)[C@@H]7CC(CN7C(=O)[C@H]([C@@H](C)O)NC(=O)C8CCC(=O)N8)O |
Kanonische SMILES |
CC1C(=O)NC2CSSCC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC2=O)CCCCN)CC(=O)N)CCCNC(=N)N)C(=O)N)C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)N1)CC4=CNC=N4)CC5=CNC6=CC=CC=C65)NC(=O)CNC(=O)C7CC(CN7C(=O)C(C(C)O)NC(=O)C8CCC(=O)N8)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


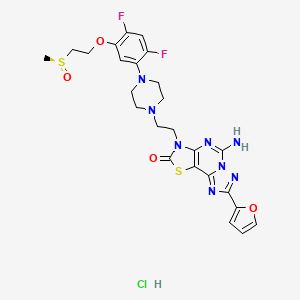
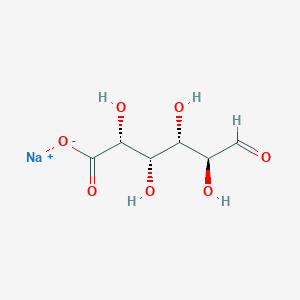
![2-[(Z)-2,3-dideuteriopent-2-enyl]-3-methylcyclopent-2-en-1-one](/img/structure/B12373615.png)
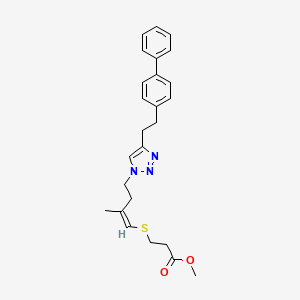
![1-[N'-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]carbamimidoyl]-3-methylurea](/img/structure/B12373624.png)
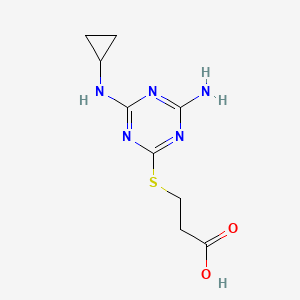
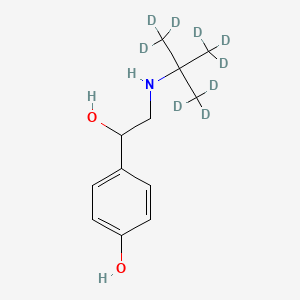
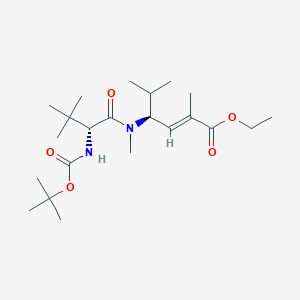

![methyl (1R,9S,11S,14E,15S,17S,19R)-19-(acetyloxymethyl)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B12373661.png)
